![molecular formula C31H48O4 B3026652 Kadsuric acid 3-methylester CAS No. 1041070-16-9](/img/structure/B3026652.png)
Kadsuric acid 3-methylester
Overview
Description
Kadsuric acid 3-methylester is a natural product derived from the herbs of Kadsura longipedunculata Finet.et Gagnep . It is a type of triterpenoid .
Molecular Structure Analysis
The molecular formula of Kadsuric acid 3-methylester is C31H48O4 . Its molecular weight is 484.7 g/mol .Physical And Chemical Properties Analysis
Kadsuric acid 3-methylester is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Kadsuric acid 3-methylester, focusing on six unique applications:
Anti-Cancer Properties
Kadsuric acid 3-methylester has shown promising anti-cancer properties, particularly in the treatment of pancreatic cancer. Research indicates that it induces apoptosis in pancreatic cancer cells by activating caspase-3 and caspase-9, and reducing Poly [ADP-ribose] polymerase 1 (PARP1) expression . This compound’s ability to interact with DNA through the intrinsic caspase/PARP-1 pathway makes it a potential candidate for cancer therapy.
Anti-HIV Activity
Studies have demonstrated that triterpenoids from the genus Kadsura, including Kadsuric acid 3-methylester, exhibit significant anti-HIV activity. These compounds inhibit the replication of the HIV virus, making them valuable in the development of anti-HIV drugs . The specific mechanisms involve the inhibition of viral enzymes and interference with viral entry into host cells.
Anti-Inflammatory Effects
Kadsuric acid 3-methylester has been found to possess strong anti-inflammatory properties. It inhibits the production of nitric oxide (NO) in activated macrophages, which is a key mediator of inflammation . This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Antioxidant Activity
The antioxidant properties of Kadsuric acid 3-methylester are well-documented. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage and aging . This activity is crucial for protecting cells from oxidative damage and has potential applications in anti-aging and neuroprotective therapies.
Hepatoprotective Effects
Kadsuric acid 3-methylester has shown hepatoprotective effects, meaning it can protect the liver from damage. This is particularly important in conditions such as liver cirrhosis and hepatitis. The compound helps in reducing liver inflammation and fibrosis, thereby improving liver function .
Cholesterol Synthesis Inhibition
Research has indicated that Kadsuric acid 3-methylester can inhibit cholesterol synthesis. This property is beneficial in managing hypercholesterolemia and preventing cardiovascular diseases . By reducing cholesterol levels, it helps in maintaining cardiovascular health and preventing atherosclerosis.
Mechanism of Action
Target of Action
Kadsuric acid 3-methylester is a natural product from Kadsura longipedunculata Finet.et Gagnep The primary targets of Kadsuric acid 3-methylester are not explicitly mentioned in the available literature
Mode of Action
It has been found that triterpenoids, a class of compounds to which kadsuric acid 3-methylester belongs, have shown medicinal effects . For instance, Kadsuric acid has been found to activate caspase-3 and caspase-9, two types of cysteine-aspartic acid proteases . This activation leads to an increase in enzyme cleavage, which is a crucial step in the process of apoptosis, or programmed cell death .
Biochemical Pathways
Triterpenoids, including Kadsuric acid 3-methylester, have been found to affect several biochemical pathways. They have exhibited anti-tumor, cholesterol synthesis inhibition, anti-HIV, antioxidant, and hepatoprotective activities . These effects suggest that triterpenoids may interact with a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
The results of Kadsuric acid 3-methylester’s action are primarily observed at the molecular and cellular levels. As mentioned earlier, Kadsuric acid has been found to activate caspase-3 and caspase-9, leading to increased enzyme cleavage . This process is a key part of apoptosis, suggesting that Kadsuric acid may induce programmed cell death . .
Safety and Hazards
properties
IUPAC Name |
(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O4/c1-20(2)23-12-13-26-25(29(23,5)17-16-27(32)35-8)15-19-30(6)24(14-18-31(26,30)7)21(3)10-9-11-22(4)28(33)34/h11,15,21,23-24,26H,1,9-10,12-14,16-19H2,2-8H3,(H,33,34)/b22-11-/t21-,23+,24-,26-,29+,30-,31+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLYXLDQSXMKSE-ABXAZKELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)OC)C(=C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)OC)C(=C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kadsuric acid 3-methylester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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